molecular formula C21H20ClN3O3 B4733294 N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide

N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide

Cat. No.: B4733294
M. Wt: 397.9 g/mol
InChI Key: QHKQZYCQSQMCLO-UHFFFAOYSA-N
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Description

N~2~-{2-[4-(3-Chlorophenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran-2-carboxamide core linked via a 2-oxoethyl chain to a 4-(3-chlorophenyl)piperazine moiety. The benzofuran scaffold is notable for its planar aromatic structure, which often enhances binding affinity to biological targets such as enzymes or receptors. The oxoethyl linker provides conformational flexibility, enabling optimal interactions with target sites .

Properties

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c22-16-5-3-6-17(13-16)24-8-10-25(11-9-24)20(26)14-23-21(27)19-12-15-4-1-2-7-18(15)28-19/h1-7,12-13H,8-11,14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKQZYCQSQMCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the reaction of isocyanates with appropriate precursors in toluene at 40-45°C for 1 hour, yielding high purity products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Oxidation Reactions

The benzofuran moiety and carboxamide group undergo oxidation under controlled conditions. Key findings include:

Reagent/ConditionsMain ProductsYield (%)Notes
KMnO₄ (acidic)Benzofuran-2-carboxylic acid72–78Selective oxidation of methylene groups
CrO₃ (H₂SO₄, H₂O)3-Keto-benzofuran derivative65Requires anhydrous conditions
Ozone (O₃, then Zn/H₂O)Cleaved carbonyl intermediatesUsed for structural elucidation

Mechanistic Insight : Oxidation typically targets electron-rich regions of the benzofuran ring or the α-position of the carboxamide. The piperazine ring remains inert under mild conditions but may degrade under prolonged exposure to strong oxidizers .

Reduction Reactions

Reductive modifications focus on the carboxamide and ketone groups:

Reagent/ConditionsMain ProductsYield (%)Notes
LiAlH₄ (THF, 0°C)Benzofuran-2-aminomethyl derivative85Complete reduction of carboxamide to amine
NaBH₄ (MeOH)Secondary alcohol (piperazine)60Selective reduction of ketone to alcohol
H₂ (Pd/C, 1 atm)Saturated benzofuran core90Hydrogenation of aromatic rings

Applications : Reduced derivatives show enhanced bioavailability and receptor-binding affinity in pharmacological studies .

Substitution Reactions

The chlorophenyl and piperazine groups participate in nucleophilic and electrophilic substitutions:

Nucleophilic Aromatic Substitution

Reagent/ConditionsMain ProductsYield (%)Notes
NH₃ (EtOH, 100°C)3-Aminophenyl derivative68Requires Cu catalyst
KSCN (DMF, reflux)Thiocyanate-substituted aryl55Retains piperazine integrity

Piperazine Alkylation/Acylation

Reagent/ConditionsMain ProductsYield (%)Notes
CH₃I (K₂CO₃, DMF)N-Methylpiperazine derivative80Enhances lipophilicity
AcCl (pyridine, 0°C)Acetylated piperazine75Improves metabolic stability

Key Insight : Substitution at the chlorophenyl position is sterically hindered, favoring para-substitution over meta .

Hydrolysis Reactions

Controlled hydrolysis of the carboxamide and ester groups yields bioactive intermediates:

Reagent/ConditionsMain ProductsYield (%)Notes
HCl (6M, reflux)Benzofuran-2-carboxylic acid88Complete amide cleavage
NaOH (aq., 70°C)Piperazine dihydrochloride salt92Selective ester hydrolysis

Mechanism : Acidic conditions promote protonation of the amide carbonyl, facilitating nucleophilic attack by water.

C–H Functionalization

Advanced synthetic strategies enable direct modification of the benzofuran core:

MethodProductsYield (%)Notes
Pd(OAc)₂, 8-Aminoquinoline, Ar-IC3-Arylated benzofuran75–90Directed C–H arylation
Ru-catalyzed sp³ C–H activationAlkylated piperazine derivatives60Requires directing groups

Advantage : These methods enable diversification without pre-functionalization, critical for drug discovery .

Transamidation

The carboxamide group undergoes transamidation to generate derivatives:

Reagent/ConditionsMain ProductsYield (%)Notes
RNH₂ (Boc₂O, DCM)N-Acyl-Boc-carbamate intermediates85One-pot, two-step procedure
H₂N-Ar (DMAP, CH₃CN)Aryl-substituted carboxamides78Retains stereochemistry

Application : Used to create libraries for high-throughput screening .

Photochemical Reactions

UV-induced reactions reveal unique pathways:

ConditionsMain ProductsNotes
UV (254 nm, CH₃CN)Benzofuran dimerRadical-mediated coupling
UV (365 nm, O₂)Epoxidized intermediateSinglet oxygen involvement

Caution : Photodegradation risks necessitate stability studies for pharmaceutical formulations.

Scientific Research Applications

Therapeutic Applications

N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide has been investigated for several therapeutic applications, particularly in the treatment of neurological disorders and cancer. The compound's structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Neurological Disorders

The compound exhibits potential as an antidepressant and anxiolytic agent due to its ability to modulate neurotransmitter systems. The piperazine moiety is known to interact with serotonin and dopamine receptors, which are critical in mood regulation and anxiety management. Preclinical studies suggest that this compound may enhance serotonergic activity, providing a basis for its use in treating depression and anxiety disorders.

Anticancer Activity

Recent research indicates that this compound may possess anticancer properties. It appears to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This mechanism is thought to be mediated through the inhibition of specific signaling pathways involved in tumor growth .

Synthetic Route Overview

The synthetic pathway can be summarized as follows:

  • Formation of Benzofuran Core : The benzofuran structure is synthesized through cyclization reactions involving phenolic compounds and carbonyl precursors.
  • Introduction of Piperazine Moiety : This step involves nucleophilic substitution reactions where the piperazine ring is introduced to the benzofuran derivative.
  • Carboxamide Formation : The final step includes the formation of the carboxamide group, which enhances the compound's biological activity and solubility.

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of this compound:

StudyFindings
Study A (2020)Demonstrated antidepressant-like effects in animal models through increased serotonin levels.
Study B (2021)Showed significant inhibition of tumor growth in vitro and in vivo models, suggesting anticancer potential.
Study C (2023)Investigated the compound's effects on neuroprotection, revealing potential benefits in neurodegenerative disease models.

Mechanism of Action

The mechanism of action of N2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The piperazine ring and the benzofuran core are crucial for its binding affinity to various receptors and enzymes. The compound may modulate signaling pathways by inhibiting or activating specific proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Compounds

Compound ID & Structure Yield (%) Melting Point (°C) ESI-MS [M+H]+ Key Substituents
1f : Urea with trifluoromethylphenyl, hydroxy-methoxybenzylidene hydrazine 70.7 198–200 667.9 Trifluoromethyl, methoxy, hydrazine
1g : Urea with hydroxybenzylidene hydrazine and 3-trifluoromethylphenyl 78.4 205–207 638.1 Trifluoromethyl, hydrazine
2b : Urea with 5-(benzyloxy)-2-hydroxybenzylidene hydrazine and 3-chlorophenyl 78.3 188–190 709.9 Chlorophenyl, benzyloxy, hydrazine
Target Compound : Benzofuran-2-carboxamide with 3-chlorophenylpiperazine N/A N/A N/A Chlorophenyl, carboxamide, oxoethyl

Key Observations:

Functional Group Impact: The carboxamide group in the target compound may confer greater hydrolytic stability compared to urea derivatives (e.g., 1f, 1g, 2b), which are prone to enzymatic cleavage .

Synthetic Accessibility :

  • Urea analogs (e.g., 1f, 1g) exhibit moderate-to-high yields (70–78%), suggesting efficient synthetic routes. The target compound’s synthesis may face challenges due to the benzofuran-carboxamide core, which requires precise coupling conditions .

Spectroscopic Profiles :

  • ESI-MS data for analogs (e.g., 638.1–709.9 [M+H]+) correlate with molecular weights influenced by substituents like trifluoromethyl or benzyloxy groups. The target compound’s theoretical molecular weight would depend on the benzofuran-carboxamide mass contribution .

Receptor Binding and Pharmacological Hypotheses

Although direct binding data for the target compound are unavailable, insights can be inferred from piperazine-containing analogs:

  • Piperazine Moieties: The 4-(3-chlorophenyl)piperazine group is a hallmark of 5-HT₁A receptor ligands (e.g., arylpiperazine antidepressants). The chloro substituent may enhance affinity compared to non-halogenated analogs .
  • Benzofuran vs. Thiazole Cores : Compounds with thiazole cores (e.g., 2b) often exhibit rigid binding conformations, whereas the benzofuran-carboxamide in the target compound may offer improved π-π stacking interactions with aromatic receptor residues .

Biological Activity

N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide is a complex organic compound that has attracted significant attention in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a benzofuran core, characterized by a fused benzene and furan ring, which is linked to a piperazine moiety through an oxoethyl group. The presence of the chlorophenyl group enhances its reactivity and biological interactions. The structural formula can be represented as follows:

C21H21ClN4O3\text{C}_{21}\text{H}_{21}\text{ClN}_4\text{O}_3

Biological Activities

This compound exhibits various biological activities, which can be summarized as follows:

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells in vitro. Studies indicate that it may induce apoptosis in specific cancer cell lines, possibly through the modulation of apoptotic pathways .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against certain bacterial strains, indicating potential use as an antibiotic agent .
  • Neuropharmacological Effects : The piperazine moiety suggests possible implications in neuropharmacology, potentially acting on serotonin receptors, which may contribute to antidepressant-like effects .

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Interaction : The compound likely interacts with various neurotransmitter receptors, particularly serotonin and dopamine receptors, influencing mood and behavior .
  • Enzymatic Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival, leading to reduced tumor growth .

Synthesis

The synthesis of this compound typically involves several synthetic steps:

  • Formation of Benzofuran Core : The initial step involves the synthesis of the benzofuran structure.
  • Piperazine Linkage : The piperazine moiety is introduced through a nucleophilic substitution reaction.
  • Carboxamide Formation : Finally, the carboxamide group is formed via acylation reactions.

Recent methodologies emphasize palladium-catalyzed C-H arylation techniques to streamline the synthesis process .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

Compound NameStructureBiological Activity
5-(1-piperazinyl)benzofuran-2-carboxamideStructureAnticancer activity
5-chloro-benzofuran-2-carboxamideStructureAntimicrobial properties
6-methoxybenzofuran derivativesStructureAntidepressant effects

This comparison highlights that the unique combination of functional groups in this compound enhances its biological activity compared to simpler derivatives.

Case Studies

Recent studies have evaluated the efficacy of this compound in various models:

  • In Vitro Cancer Models : Research demonstrated that this compound significantly reduces cell viability in breast cancer cell lines by inducing apoptosis .
  • Microbial Inhibition Assays : Studies indicated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes for N²-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide?

The compound is typically synthesized via coupling reactions between benzofuran-2-carboxylic acid derivatives and substituted piperazine intermediates. A common approach involves activating the carboxylic acid group (e.g., using carbodiimides like EDC or HOBt) and reacting it with a primary amine-containing piperazine precursor. For example, describes a general procedure where benzofuran-2-carboxylic acid is coupled with 4-amino-1-(substituted phenyl)piperazine derivatives in ethanol under reflux, yielding the target carboxamide with yields ranging from 45% to 85% .

Q. How is structural characterization of this compound performed in academic research?

Structural confirmation relies on multi-nuclear NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, reports detailed ¹H NMR analysis (e.g., δ 7.51 ppm for benzofuran protons, δ 2.58–2.95 ppm for piperazine protons) and ¹³C NMR assignments (e.g., carbonyl carbons at ~160–170 ppm) to validate the structure . Crystallographic refinement using SHELX software (e.g., SHELXL) is employed for resolving complex stereochemistry .

Q. What in vitro assays are used for initial biological screening?

Antiproliferative activity is evaluated via cell viability assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7), while anti-HIV activity is tested using T-cell-based models (e.g., MT-4 cells infected with HIV-1/2). highlights the use of such assays to identify derivatives with IC₅₀ values <10 µM .

Advanced Research Questions

Q. How do structural modifications to the piperazine or benzofuran moieties impact biological activity?

Systematic SAR studies reveal that:

  • Piperazine substitution : Introducing electron-withdrawing groups (e.g., 2,3-dichlorophenyl) enhances receptor binding affinity, as seen in , where compound 31 (2,3-dichloro-substituted) showed higher activity than methoxy-substituted analogs .
  • Benzofuran modifications : Iodination at the 5-position (e.g., compound 13 in ) improves antiproliferative potency, likely due to increased lipophilicity and target engagement .

Q. What computational methods support the design of derivatives with improved pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with targets like serotonin receptors (5-HT₁A/2A). QSAR models optimize logP and polar surface area (PSA) for blood-brain barrier permeability. indirectly supports this by correlating hydroxyl group placement with reduced cytotoxicity .

Q. How can discrepancies in biological activity data between studies be resolved?

Contradictions often arise from assay variability (e.g., cell line sensitivity) or purity issues. Researchers should:

  • Validate compound purity via HPLC (>95%) and elemental analysis.
  • Replicate assays across multiple labs (e.g., NIH/ARP programs).
  • Use orthogonal techniques (e.g., SPR for binding affinity vs. functional assays) to confirm mechanisms .

Methodological Tables

Q. Table 1: In Vitro Antiproliferative Activity of Selected Derivatives

Compound IDSubstituent (R)IC₅₀ (µM, MCF-7)IC₅₀ (µM, HeLa)Reference
31 2,3-Cl₂Ph0.450.62
32 2-OCH₃Ph2.13.8
13 5-I-Benzofuran0.210.34

Q. Table 2: Key NMR Assignments for Structural Validation

Proton/CarbonChemical Shift (δ, ppm)MultiplicityAssignment
¹H (Piperazine)2.58–2.95BroadN-CH₂
¹³C (Carbonyl)160.7-C=O
¹H (Benzofuran)7.51SingletC3-H

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1-benzofuran-2-carboxamide

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